

A Technical Guide to CGS 27023A: A Non-Peptidic Stromelysin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CGS 27023A	
Cat. No.:	B8802845	Get Quote

This in-depth technical guide provides a comprehensive overview of **CGS 27023A** (also known as MMI270), a potent, orally active, non-peptidic inhibitor of matrix metalloproteinases (MMPs), with a particular focus on stromelysin-1 (MMP-3). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction: The Role of Stromelysin and the Advent of Non-Peptidic Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Their activity is essential for normal physiological processes like tissue remodeling, wound healing, and development.[1][3] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases.[1][4][5]

Stromelysin-1 (MMP-3) is a key member of this family with a broad substrate specificity, capable of degrading proteoglycans, fibronectin, laminin, and various collagens.[6][7] It also activates other MMPs, such as pro-MMP-9, amplifying the proteolytic cascade.[6] This central role makes stromelysin-1 a significant therapeutic target. Early MMP inhibitors were often peptide-based, suffering from poor bioavailability and lack of specificity.[5] This led to the development of non-peptidic inhibitors like **CGS 27023A**, which offered improved



pharmacokinetic properties and oral activity.[5][8] **CGS 27023A** is a hydroxamic acid-based inhibitor that chelates the active site zinc ion of MMPs.[8][9]

Quantitative Analysis of CGS 27023A Activity

CGS 27023A has been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative data regarding its inhibitory potency and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Potency of CGS 27023A

Target Enzyme	Parameter	Value (nM)	Reference(s)
Stromelysin-1 (MMP-3)	Ki	43	[10][11]
Stromelysin-1 (MMP-3)	IC50	13	[12]
Collagenase-1 (MMP-1)	Ki	33	[10][11]
Collagenase-1 (MMP-1)	IC50	33	[12]
Gelatinase A (MMP-2)	Ki	20	[10][11]
Gelatinase B (MMP-9)	Ki	8	[10][11]
Gelatinase B (MMP-9)	IC50	8	[12]

Table 2: Pharmacokinetic Parameters of Oral CGS 27023A in Humans (Single Dose).[12]



Dose	State	Cmax (ng/mL)	Tmax (hours)	AUC0-8h (ng·h/mL)
150 mg	Fasted	1007 ± 355	1.3 ± 0.5	3217 ± 1157
150 mg	Fed	667 ± 255	2.8 ± 1.1	3090 ± 1290
400 mg	Fasted	1943 ± 893	1.8 ± 1.0	7943 ± 3723
400 mg	Fed	1357 ± 535	3.1 ± 0.9	7410 ± 3200
600 mg	Fasted	2270 ± 1170	2.5 ± 1.5	10600 ± 5660
600 mg	Fed	1700 ± 620	3.3 ± 0.8	10200 ± 4300

Data presented as mean ± standard deviation.

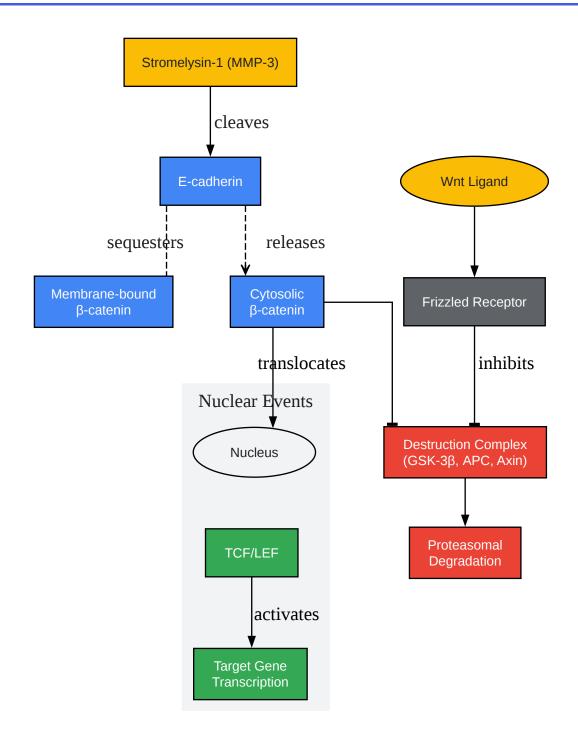
A Phase I clinical trial established a recommended Phase II dose of 300 mg twice daily. The main toxicities observed were rash and musculoskeletal side effects.[9] Although the compound showed biological activity, it did not produce tumor regressions in patients with advanced solid cancers.[9] Clinical development was subsequently halted for this indication due to side effects. [13][14]

Stromelysin-1 in Cellular Signaling

Stromelysin-1 is not merely a structural protein degrader; it actively participates in cell signaling pathways that can influence tumor progression. One such pathway is the Wnt/ β -catenin signaling cascade.

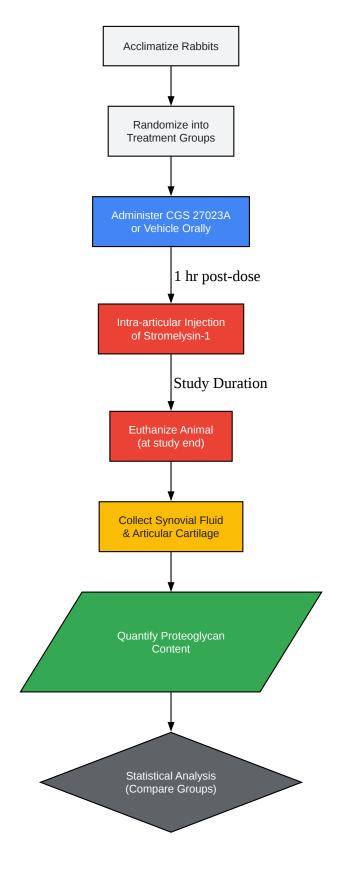
MMP-3 can cleave E-cadherin, a cell adhesion molecule that sequesters β -catenin at the cell membrane.[15] The cleavage of E-cadherin leads to the release of β -catenin into the cytoplasm. In the absence of a Wnt signal, β -catenin is typically phosphorylated by a destruction complex (containing GSK-3 β , APC, and Axin) and targeted for ubiquitination and proteasomal degradation. However, when Wnt signaling is active, or when β -catenin pools are increased due to E-cadherin cleavage, β -catenin can translocate to the nucleus. There, it complexes with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and migration.[7][15][16] Studies have shown that MMP-3 is both a transcriptional target and a necessary contributor to the Wnt/ β -catenin signaling pathway.[16]











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray structure of human stromelysin catalytic domain complexed with nonpeptide inhibitors: implications for inhibitor selectivity [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Matrilysins and Stromelysins in Pathogenesis and Diagnostics of Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The matrix metalloproteinase stromelysin-1 acts as a natural mammary tumor promoter -PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]







 To cite this document: BenchChem. [A Technical Guide to CGS 27023A: A Non-Peptidic Stromelysin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8802845#non-peptidic-stromelysin-inhibitors-like-cgs-27023a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com